N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide

Description

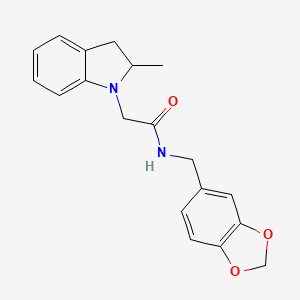

N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group linked via a methylene bridge to the acetamide nitrogen. The second substituent on the acetamide carbonyl is a 2-methyl-2,3-dihydroindole moiety.

Properties

Molecular Formula |

C19H20N2O3 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide |

InChI |

InChI=1S/C19H20N2O3/c1-13-8-15-4-2-3-5-16(15)21(13)11-19(22)20-10-14-6-7-17-18(9-14)24-12-23-17/h2-7,9,13H,8,10-12H2,1H3,(H,20,22) |

InChI Key |

BCMCCUDAIFNFJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC=CC=C2N1CC(=O)NCC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a dihydroindole structure via an acetamide group. Its molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as receptors and enzymes. The benzodioxole ring is known for participating in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show significant antibacterial and antifungal properties. For instance, derivatives of benzodioxole have demonstrated activity against various bacterial strains .

- Cytotoxicity : Some studies have indicated that related compounds can induce apoptosis in cancer cells by disrupting mitotic spindle formation, leading to cell cycle arrest .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of related benzodioxole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 µg/mL to 62.5 µg/mL, indicating moderate to strong antibacterial activity .

Study 2: Cytotoxic Potential

In another study focused on cytotoxicity, a derivative of the compound was tested for its ability to induce cell death in human cancer cell lines. Results showed that at certain concentrations, the compound effectively triggered apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate (MIC: 31.25 - 62.5 µg/mL) | Induces apoptosis | Inhibits mitotic spindle formation |

| Benzodioxole Derivative A | High (MIC: 15.0 µg/mL) | Low | Disrupts cell membrane integrity |

| Benzodioxole Derivative B | Moderate (MIC: 50.0 µg/mL) | Moderate | Interferes with DNA synthesis |

Comparison with Similar Compounds

Structurally analogous compounds share the N-(1,3-benzodioxol-5-ylmethyl)acetamide core but differ in substituents on the acetamide carbonyl or additional heterocyclic moieties. Below is a systematic comparison based on physicochemical properties, spectral data, and biological activities.

Structural Analogs and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide (Target Compound) | C₂₀H₂₀N₂O₃ | 336.39 | Not reported | 2-Methyl-2,3-dihydroindole |

| N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide (Compound 9) | C₂₀H₁₈N₃O₄S | 396.44 | Not reported | 5-Phenyl-1,3,4-oxadiazole-2-thio |

| N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]thio}acetamide | C₂₄H₂₄N₂O₅S | 452.52 | 96 | Tetrahydronaphthyl-oxymethyl-1,3,4-oxadiazole |

| N-(1,3-Benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide | C₂₃H₁₈N₂O₃S | 402.47 | Not reported | 2-Phenylindole-3-thio |

Key Observations :

- The target compound’s molecular weight (336.39) is lower than analogs with bulkier substituents (e.g., Compound 9: 396.44), highlighting the impact of heterocyclic appendages .

- Melting points vary widely: derivatives with rigid oxadiazole-thio groups (e.g., 96°C) exhibit lower melting points compared to simpler analogs, suggesting reduced crystallinity due to steric hindrance .

Spectral Data Comparison

NMR Chemical Shifts (δ, ppm) :

- Target Compound : Expected signals include a singlet for the benzodioxole methylene (δ 5.95–6.02), acetamide carbonyl (δ ~170), and dihydroindole protons (δ 2.8–3.5 for methyl and indoline CH₂) .

- Compound 9 : Distinct ¹H NMR signals for oxadiazole-thio (δ 8.1–8.3 for phenyl protons) and benzodioxole (δ 6.8–6.9) .

- N-(1,3-Benzodioxol-5-yl)-2-[(2-phenylindol-3-yl)thio]acetamide : Aromatic protons at δ 7.2–7.8 (indole and phenyl) and benzodioxole protons at δ 6.7–6.9 .

MS Data :

- The target compound’s molecular ion ([M+H]⁺) would align with m/z 337.39, while Compound 9 shows m/z 397.44, consistent with its additional oxadiazole-thio group .

Key Findings :

- Compounds 8 and 9 demonstrate significant cytotoxicity against A549 (lung carcinoma) and C6 (glioma) cells, comparable to cisplatin, but with reduced off-target toxicity .

- The benzodioxole-acetamide scaffold paired with sulfur-containing heterocycles (e.g., oxadiazole-thio) enhances selectivity and potency, likely due to improved membrane permeability or target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.